1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone
Description
1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone is a pyrimidine derivative featuring a central pyrimidine ring substituted with an amino group (-NH₂) at position 6, a nitro group (-NO₂) at position 5, and an oxyphenyl-ethanone moiety at position 2. The ethanone group (-COCH₃) is attached to the para-position of the phenyl ring, which is linked to the pyrimidine via an ether oxygen.
Properties
IUPAC Name |
1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-7(17)8-2-4-9(5-3-8)20-12-10(16(18)19)11(13)14-6-15-12/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJPLWVYRPNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328191 | |
| Record name | 1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
450346-31-3 | |
| Record name | 1-[4-(6-amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Cyclization
The pyrimidine ring is constructed via cyclization of nitro-malonate derivatives. Diethyl malonate serves as the starting material for nitration, as detailed in CN102952084A:
Step 1: Nitration of Diethyl Malonate
-
Reagents : Concentrated HNO₃ (4.0–10.0 eq), toluene or ethyl acetate.
-
Conditions : 0–30°C, 4–6 hours.
Step 2: Cyclization with Thiourea
-
Reagents : Thiourea (1.0–1.05 eq), sodium ethoxide (2.0–2.5 eq).
-
Conditions : 40–80°C, 3–5 hours.
-
Product : 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine (yield: 58%).
Step 3: Methylation and Chlorination
Functionalization of the Pyrimidine Ring
The 4-chloro position is substituted with the oxyphenyl group, while the 6-chloro position is aminated.
Introduction of the Oxyphenyl Group
Protected 4-hydroxyacetophenone is coupled to the pyrimidine via nucleophilic aromatic substitution (SNAr). A tert-butyldimethylsilyl (TBS) protecting group is employed to enhance reactivity:
Synthesis of TBS-Protected 4-Hydroxyacetophenone
-
Reagents : 4-Hydroxyacetophenone, tert-butyldimethylsilyl chloride (TBSCl), imidazole.
-
Conditions : DCM, room temperature, 12 hours.
-
Product : 4-(tert-Butyldimethylsilyloxy)acetophenone (yield: >90%).
Coupling Reaction
Deprotection of the TBS Group
-
Reagents : Tetra-n-butylammonium fluoride (TBAF).
-
Conditions : THF, 0°C to room temperature, 2 hours.
-
Product : 1-[4-(6-Chloro-5-nitropyrimidin-4-yl)oxyphenyl]ethanone (yield: 85–95%).
Amination at the 6-Position
The 6-chloro substituent is replaced with an amino group via ammonolysis:
Step 1: Ammonia Treatment
-
Reagents : NH₃ (gaseous or aqueous), ethanol.
-
Conditions : Sealed tube, 100–120°C, 12–24 hours.
-
Product : 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone (yield: 70–80%).
Alternative Synthetic Routes
Ullmann Coupling Approach
A palladium-catalyzed coupling between 4-iodoacetophenone and a pyrimidinyl boronic ester has been explored for analogous systems:
Reductive Amination
For pyrimidines with nitro groups, reduction to amines can be achieved with H₂/Pd-C or NaBH₄/CuCl₂:
Optimization and Challenges
Regioselectivity in Nitration
Nitration of diethyl malonate requires excess HNO₃ to avoid byproducts. Lower temperatures (0–10°C) favor mono-nitration.
Chlorination Efficiency
POCl₃ must be used in excess (5–10 eq) to ensure complete conversion of hydroxyl to chloride. Catalytic N,N-dimethylaniline improves yields by mitigating side reactions.
Coupling Reaction Solvents
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while DCM is suitable for silyl ether deprotection.
Data Tables
Table 1: Comparison of Pyrimidine Chlorination Methods
| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | None | 100–110 | 40–80 | |
| POCl₃ | DMAN | 100–110 | 70–85 | |
| SOCl₂ | – | 80–90 | 50–60 |
Table 2: Amination Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce corresponding oxides .
Scientific Research Applications
Applications in Scientific Research
1. Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that derivatives of compounds containing the pyrimidine ring exhibit cytotoxic effects against cancer cell lines. The nitro group may enhance the compound's ability to induce apoptosis in malignant cells .
- Antimicrobial Properties : Research has shown that similar compounds can possess antimicrobial activity. The presence of the amino and nitro groups may contribute to this effect by disrupting bacterial cell wall synthesis or function .
2. Drug Development
The compound's unique structure makes it a candidate for further development into pharmaceuticals. It can serve as a lead compound for synthesizing analogs with improved efficacy and reduced toxicity.
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity is crucial for optimizing drug candidates. SAR studies on similar compounds have provided insights into how modifications can enhance potency and selectivity against specific targets .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that the compound could be further explored as an anticancer agent.
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 5.2 | Induction of apoptosis |
| Derivative B | 8.7 | Inhibition of cell proliferation |
| Derivative C | 3.5 | Disruption of mitochondrial function |
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of the compound against various bacterial strains. The findings revealed that it exhibited notable inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Streptococcus pneumoniae | 15 µg/mL |
Mechanism of Action
The mechanism of action of 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The nitro group in the main compound is a strong electron-withdrawing group, which contrasts with methoxy (electron-donating, ) or chlorophenyl (moderately electron-withdrawing, ) groups in analogs. This difference likely alters charge distribution and reactivity in electrophilic substitution reactions. The amino group at position 6 provides nucleophilic character, similar to compounds in , but its combination with nitro creates a push-pull electronic system absent in other derivatives.
Ring Systems :
- Unlike dihydro- or tetrahydropyrimidine analogs (e.g., ), the main compound’s fully aromatic pyrimidine ring may enhance stability and conjugation.
Biological Activity
1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound has the following properties:
- Molecular Weight : 274.236 g/mol
- LogP : 1.78
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
These properties suggest favorable characteristics for drug-like behavior, including moderate lipophilicity and the ability to form hydrogen bonds, which can enhance bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of protein arginine methyltransferase 1 (PRMT1). PRMT1 is involved in the epigenetic regulation of gene expression and has been implicated in various cancers. Inhibiting this enzyme can lead to altered gene expression profiles that suppress tumor growth.
Biological Activity in Cancer Models
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| DLD-1 | 4.4 | PRMT1 inhibition |
| T24 | 13.1 | PRMT1 inhibition |
| SH-SY-5Y | 11.4 | PRMT1 inhibition |
| HEPG2 | 1.18 | Induction of apoptosis |
| MCF7 | 17.33 | Cell cycle arrest |
These results highlight the compound's potency against various cancer types, suggesting that it could be a promising candidate for further development.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features. Modifications to the pyrimidine and phenolic components have shown varying degrees of activity:
- Amino Group Positioning : The presence of the amino group at the 6-position of the pyrimidine ring enhances interaction with PRMT1.
- Hydroxyl Substituents : Hydroxyl groups on the phenolic ring improve solubility and bioactivity by facilitating hydrogen bonding with target proteins.
Case Studies
Several studies have investigated the anticancer properties of similar compounds, providing context for the potential applications of this compound:
- Zhang et al. (2023) : Reported that derivatives of pyrimidine exhibited significant anticancer activities with IC values lower than established drugs like staurosporine, indicating a competitive edge for new derivatives like this compound in therapeutic applications .
- Arafa et al. (2022) : Demonstrated that modifications to oxadiazole derivatives led to enhanced cytotoxicity against breast cancer cell lines, suggesting that structural optimization is crucial for developing effective anticancer agents .
- Research on PRMT1 Inhibitors : A study focused on optimizing PRMT1 inhibitors found that specific substitutions significantly increased potency against various tumor cell lines, reinforcing the importance of SAR in drug design .
Q & A
Basic: What are the recommended storage conditions for 1-[4-(6-Amino-5-nitropyrimidin-4-yl)oxyphenyl]ethanone to ensure stability during research?
Answer:
To maintain stability, store the compound at 2–8°C in airtight, light-resistant containers. This prevents thermal degradation and photochemical reactions, which are critical for preserving nitro and amino functional groups . Additionally, avoid exposure to moisture and oxidizing agents, as nitro groups are susceptible to hydrolysis and redox reactions under suboptimal conditions. Precautionary measures such as using gloves and fume hoods are advised during handling due to limited toxicological data .
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyrimidine precursors and substituted acetophenones. Key steps include:
- Temperature control : Reactions are conducted at 60–80°C to balance reactivity and minimize side products.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
- pH optimization : Neutral to slightly basic conditions (pH 7–8) prevent premature decomposition of the nitro group .
Post-synthesis, purify via column chromatography using silica gel and validate purity via HPLC (>98%) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS) when characterizing this compound?
Answer:
Contradictions often arise from impurities, solvent effects, or tautomerism. To address these:
Cross-validation : Compare H/C NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .
High-resolution LC-MS : Use electrospray ionization (ESI) to verify molecular ion peaks ([M+H]) and isotopic patterns, ensuring no adducts or fragmentation interfere .
Variable-temperature NMR : Detect tautomeric forms (e.g., keto-enol equilibria) by analyzing spectral changes at different temperatures .
Advanced: What experimental strategies are recommended for assessing the environmental fate and ecotoxicological impacts of this compound?
Answer:
Adopt a tiered approach based on OECD guidelines:
Physicochemical profiling : Measure log (octanol-water partition coefficient) and hydrolysis rates to predict bioavailability .
Biotic/abiotic degradation : Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301) and photolysis studies to quantify persistence .
Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine LC/EC values .
Computational modeling : Apply QSAR models to estimate chronic toxicity and bioaccumulation potential .
Advanced: How can computational modeling (e.g., DFT) be integrated with crystallographic data to predict the reactivity of this compound?
Answer:
Crystallographic analysis : Determine bond lengths/angles (e.g., C–NO and C–NH) from X-ray diffraction data to identify electron-deficient regions .
DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Reactivity mapping : Correlate crystallographic data (e.g., hydrogen-bonding networks) with electrostatic potential surfaces to identify sites prone to hydrolysis or redox reactions .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles or vapors .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe) before disposal to prevent environmental contamination .
Advanced: How can researchers optimize reaction yields for derivatives of this compound in medicinal chemistry applications?
Answer:
Catalyst screening : Test palladium catalysts (e.g., Pd/C or Pd(OAc)) for cross-coupling reactions to functionalize the pyrimidine ring .
Microwave-assisted synthesis : Reduce reaction times by 50–70% while maintaining yields >85% through controlled dielectric heating .
DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and identify synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
